molecular formula C16H21N3O3 B13536358 1-Acryloyl-N-((5-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperidine-4-carboxamide

1-Acryloyl-N-((5-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperidine-4-carboxamide

Cat. No.: B13536358
M. Wt: 303.36 g/mol
InChI Key: CLKNMCOXJGHMQL-UHFFFAOYSA-N
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Description

N-[(5-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide is a complex organic compound with a unique structure that combines a piperidine ring with a pyridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the pyridine derivative, followed by the formation of the piperidine ring. The final step involves the coupling of these two components under specific reaction conditions.

    Preparation of Pyridine Derivative: The pyridine derivative can be synthesized through a series of reactions, including nitration, reduction, and cyclization.

    Formation of Piperidine Ring: The piperidine ring is often formed through a cyclization reaction involving a suitable precursor.

    Coupling Reaction: The final coupling reaction involves the use of reagents such as coupling agents and catalysts to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reactions: Substitution reactions often involve the use of halogens or other electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(5-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[(5-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2-methyl-1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl-1H-indole-3-carboxamide
  • N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-1-isopropyl-3-methyl-6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indole-4-carboxamide

Uniqueness

N-[(5-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide stands out due to its unique combination of a piperidine ring and a pyridine derivative. This structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

Molecular Formula

C16H21N3O3

Molecular Weight

303.36 g/mol

IUPAC Name

N-[(5-methyl-2-oxo-1H-pyridin-3-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide

InChI

InChI=1S/C16H21N3O3/c1-3-14(20)19-6-4-12(5-7-19)15(21)18-10-13-8-11(2)9-17-16(13)22/h3,8-9,12H,1,4-7,10H2,2H3,(H,17,22)(H,18,21)

InChI Key

CLKNMCOXJGHMQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=O)C(=C1)CNC(=O)C2CCN(CC2)C(=O)C=C

Origin of Product

United States

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